molecular formula C17H22N4O5 B8368093 tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B8368093
M. Wt: 362.4 g/mol
InChI Key: VAHVCJLPUOEIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N4O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 4-[(5-nitro-1,3-benzoxazol-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(22)20-8-6-11(7-9-20)18-15-19-13-10-12(21(23)24)4-5-14(13)25-15/h4-5,10-11H,6-9H2,1-3H3,(H,18,19)

InChI Key

VAHVCJLPUOEIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methylsulfanyl-5-nitro-benzooxazole (10.0 g, 47.57 mmol, 1.0 equiv) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (14.29 g, 71.36 mmol, 1.5 equiv) in anhydrous DMAc (50 mL) was heated to 140° C. for 72 h. The solution was concentrated by evaporation under reduced pressure and the crude reaction product purified with column chromatography on silica eluting with ethyl acetate/cyclohexane (1:1) to give 4.1 g (24%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.48 (s, 9H), 1.50-1.53 (m, 2H), 2.11-2.20 (m, 2H), 2.87-3.05 (m, 2H), 3.89-4.01 (m, 1H), 4.05-4.16 (m, 2H), 5.51 (d, J=7.5 Hz, 1H), 7.30 (d, J=8.7 Hz, 1H), 8.02 (dd, J=8.7 Hz, J=2.3 Hz, 1H), 8.18 (d, J=2.3 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 28.40, 32.29, 42.46, 50.88, 79.81, 108.36, 111.99, 116.77, 143.90, 145.23, 152.38, 154.66, 162.69. MS (ISP): 363.5 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
24%

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